molecular formula C14H19N3O B2567070 2-METHYL-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE CAS No. 700859-75-2

2-METHYL-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE

Cat. No.: B2567070
CAS No.: 700859-75-2
M. Wt: 245.326
InChI Key: YLSATYYWPVVYFB-UHFFFAOYSA-N
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Description

2-METHYL-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE typically involves the reaction of 2-methylpropanamide with 2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-METHYL-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYL-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other benzimidazole derivatives such as:

Uniqueness

What sets 2-METHYL-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE apart from these similar compounds is its unique structure, which imparts specific chemical and biological properties. Its unique combination of functional groups allows it to interact with different molecular targets and exhibit distinct biological activities .

Properties

IUPAC Name

2-methyl-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10(2)14(18)15-9-8-13-16-11-6-4-5-7-12(11)17(13)3/h4-7,10H,8-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSATYYWPVVYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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